1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone
Overview
Description
1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone is an organic compound with a complex structure featuring multiple hydroxyl groups
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its structure suggests potential antioxidant properties, making it a subject of interest in pharmaceutical research for developing new drugs.
Industry: It can be used in the production of polymers and other materials due to its reactive functional groups.
Preparation Methods
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic compounds under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
Comparison with Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone can be compared with similar compounds such as:
1-(3,4-Dihydroxyphenyl)ethanone: This compound has similar hydroxyl groups but differs in the position of these groups, affecting its reactivity and applications.
2,4-Dihydroxyacetophenone: Another related compound with hydroxyl groups in different positions, leading to different chemical properties and uses.
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(3-hydroxyphenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-10-3-1-2-9(6-10)7-13(17)12-5-4-11(16)8-14(12)18/h1-6,8,15-16,18H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNSMKPQBGVUMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(=O)C2=C(C=C(C=C2)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568623 | |
Record name | 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89019-84-1 | |
Record name | 1-(2,4-Dihydroxyphenyl)-2-(3-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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